AMG 9810 is a synthetic, small molecule classified as a cinnamide derivative. It is a potent and competitive antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. [] In scientific research, AMG 9810 is primarily used as a pharmacological tool to investigate the role of TRPV1 in various physiological and pathological processes.
AMG9810 is classified as a competitive antagonist for the TRPV1 receptor, which is involved in the detection of temperature and pain stimuli. The compound is derived from a series of synthetic modifications aimed at enhancing potency and selectivity against the TRPV1 receptor. Its chemical formula is , with a molecular weight of approximately 337.42 g/mol. The compound's CAS number is 545395-94-6, and it has been cited in various pharmacological studies for its efficacy in modulating pain responses and other physiological effects related to TRPV1 activation .
The synthesis of AMG9810 involves several steps focusing on the modification of aryl cinnamides to enhance their antagonistic properties against TRPV1. The process typically includes:
The molecular structure of AMG9810 can be described as follows:
The InChI key for AMG9810 is GZTFUVZVLYUPRG-IZZDOVSWSA-N, which helps in identifying its unique chemical structure in databases .
AMG9810 primarily participates in competitive inhibition reactions against TRPV1 activation by various stimuli such as capsaicin, protons, and heat. Key observations include:
AMG9810 functions by binding competitively to the TRPV1 receptor, preventing the activation by endogenous ligands such as capsaicin and other pain-inducing agents. This mechanism can be detailed as follows:
AMG9810 exhibits several notable physical and chemical properties:
AMG9810 has several scientific applications primarily focused on pain research:
AMG9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide] is a competitive antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, binding directly to the capsaicin recognition site within the transmembrane domain. This cinnamide-class compound exhibits high-affinity binding, with an IC₅₀ of 24.5 ± 15.7 nM for human TRPV1 and 85.6 ± 39.4 nM for rat TRPV1 against capsaicin-induced activation [1] [4]. Structural analyses reveal that AMG9810 stabilizes the closed conformation of the channel through interactions with key residues (Tyr511 and Ser512) in the S4-S5 linker region, preventing agonist-induced pore dilation and cation influx [4] [7]. Electrophysiological studies confirm its efficacy in blocking capsaicin-evoked depolarization in dorsal root ganglion (DRG) neurons and calcitonin gene-related peptide (CGRP) release, a critical neuropeptide in pain signaling [1] [6].
Table 1: Pharmacological Profile of AMG9810 Against TRPV1 Activation Modes
Activation Mode | IC₅₀ (Human TRPV1) | IC₅₀ (Rat TRPV1) |
---|---|---|
Capsaicin | 24.5 ± 15.7 nM | 85.6 ± 39.4 nM |
Heat (>43°C) | 15.8 ± 10.8 nM | 21 ± 17 nM |
Protons (pH ≤5.9) | 92.7 ± 72.8 nM | 294 ± 192 nM |
Anandamide | 45 nM* | 320 nM* |
Data compiled from [1] [4] [9]; *Estimated values from functional assays.
AMG9810 demonstrates broad-spectrum efficacy against all major TRPV1 activation pathways:
Notably, AMG9810’s inhibition remains competitive across activation modes, evidenced by rightward shifts in agonist dose-response curves without altering maximal responses [4].
AMG9810 exhibits exceptional selectivity for TRPV1 over related TRP channels and other pain-relevant receptors:
Table 2: Selectivity Profile of AMG9810 (10 µM) in Novascreen Assays
Target Class | Representative Targets Tested | Inhibition (%) |
---|---|---|
TRP Channels (non-V1) | TRPA1, TRPM8, TRPV2–4 | <10% |
Voltage-Gated Channels | Naᵥ1.2, Caᵥ2.2, Kᵥ1.5 | <15% |
GPCRs | Bradykinin B2, 5-HT₃, µ-opioid | <20% |
Enzymes | COX-1, COX-2, PLA₂ | <10% |
Data from [1] [6]; Inhibition values represent mean activity at 10 µM AMG9810.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7